2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic pentane structure, the introduction of the fluoro and methoxy groups onto the phenyl ring, and the attachment of the amino-acetic acid group. Unfortunately, specific details about the synthesis of this compound are not available .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic structure. The compound would likely exhibit interesting chemical properties due to the presence of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the methoxy group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amino and methoxy groups could potentially make the compound soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-19-8-2-3-9(10(15)4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISLKKAIQDTOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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